4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Scientific Research Applications
4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a nitrile under acidic conditions to form the oxadiazole ring . The piperidine and thienylsulfonyl groups can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidines.
Mechanism of Action
The mechanism of action of 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,5-Oxadiazole
Uniqueness
4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to the presence of both thienyl and piperidine groups, which confer distinct electronic and steric properties. This makes it particularly useful in the development of new materials and pharmaceuticals with specific desired properties .
Properties
IUPAC Name |
3-thiophen-2-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-23-13)18-7-5-11(6-8-18)15-16-14(17-21-15)12-3-1-9-22-12/h1-4,9-11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSJMXHMQJWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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